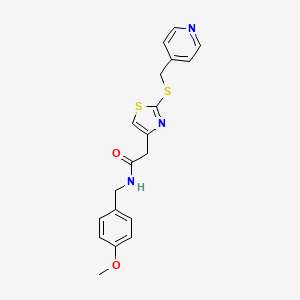
N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3O2S2 and its molecular weight is 385.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Many compounds that contain a thiazole nucleus have been found to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . They are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
The specific biochemical pathways affected by these compounds would depend on their exact structure and the receptors they bind to. For example, some indole derivatives, which are structurally similar to thiazoles, have been found to inhibit the replication of certain viruses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their exact structure. Some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The molecular and cellular effects of these compounds can also vary widely. For example, some thiazole derivatives have been found to have antitumor and cytotoxic activity .
生物活性
N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound incorporates a thiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole rings exhibit significant activity against various pathogens. For instance, thiazole derivatives have shown efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) often reported in the range of 31.25 µg/mL . The structural features of these compounds, such as the presence of electron-withdrawing groups, enhance their antimicrobial potency.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Thiazole Derivative A | 31.25 | Staphylococcus aureus |
| Thiazole Derivative B | 62.50 | Escherichia coli |
| N-(4-methoxybenzyl)-thiazole | TBD | TBD |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored. Studies have shown that certain thiazole compounds exhibit cytotoxic effects on various cancer cell lines. For example, a compound structurally similar to this compound demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of a thiazole derivative on cancer cell lines, it was found that the compound induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. A study highlighted that specific modifications in the thiazole structure could enhance anticonvulsant activity, with certain derivatives providing complete protection in animal models during seizure induction .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Thiazole Derivative C | 10 | PTZ-induced seizures |
| N-(4-methoxybenzyl)-thiazole | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its chemical structure. SAR studies suggest that:
- The methoxy group enhances lipophilicity and cellular uptake.
- The pyridine ring contributes to interaction with biological targets through hydrogen bonding.
- The thiazole moiety is crucial for antimicrobial and anticancer activities due to its ability to interact with nucleophiles in microbial cells and cancerous tissues .
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-17-4-2-14(3-5-17)11-21-18(23)10-16-13-26-19(22-16)25-12-15-6-8-20-9-7-15/h2-9,13H,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPQFRCEEYVHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














